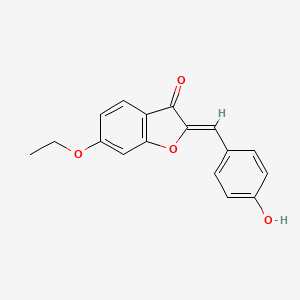

(Z)-6-ethoxy-2-(4-hydroxybenzylidene)benzofuran-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(Z)-6-ethoxy-2-(4-hydroxybenzylidene)benzofuran-3(2H)-one” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran derivatives can be synthesized from their corresponding 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . Another method involves the metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans mediated by hypervalent iodine reagents .Molecular Structure Analysis

The molecular structure of benzofuran derivatives, including “this compound”, is characterized by a benzofuran ring as a core . This heterocyclic compound is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For instance, a nickel-catalyzed intramolecular nucleophilic addition reaction of aryl halides to aryl ketones can produce benzofuran derivatives . Another example is the iodine (III)-catalyzed oxidative cyclization of 2-hydroxystilbenes, which provides 2-arylbenzofurans .Wissenschaftliche Forschungsanwendungen

Hydrophobicity and Porous Materials

(Z)-6-ethoxy-2-(4-hydroxybenzylidene)benzofuran-3(2H)-one may have implications in the development of porous materials with high hydrophobicity. These materials, like the zeolitic metal azolate framework studied by He et al. (2015), are valuable for their surface area, pore volume, and size, with potential applications in gas and vapor adsorption, and organic molecule separation due to their hydrophobic characteristics (He et al., 2015).

Antioxidant Activity

The compound's structure is relevant to the study of antioxidant activities. Ezzatzadeh and Hossaini (2018) conducted a study synthesizing benzofuran derivatives showing significant antioxidant properties. These derivatives exhibit notable free radical scavenging and ferric reducing antioxidant power, demonstrating the potential of benzofuran derivatives in antioxidative applications (Ezzatzadeh & Hossaini, 2018).

Chemical Sensing Applications

The structural features of benzofuran derivatives, like this compound, are used in the development of chemical sensors. For instance, Roy et al. (2019) reported a rhodamine-based compound acting as a dual chemosensor for metal ions, illustrating the potential for benzofuran derivatives in sensing applications (Roy et al., 2019).

Anti-Inflammatory Properties

Benzofuran derivatives have been found to exhibit anti-inflammatory activity. A study by Hu et al. (2011) identified new benzofuran derivatives with significant inhibitory activity against neutrophil respiratory burst, indicating their potential in anti-inflammatory therapeutics (Hu et al., 2011).

Vibrational and Electronic Properties

Understanding the vibrational and electronic properties of benzofuran derivatives, similar to this compound, is crucial for various applications. Veeraiah et al. (2012) investigated these properties using experimental techniques and theoretical calculations, contributing to the knowledge of their electronic behavior and potential applications in material science (Veeraiah et al., 2012).

Wirkmechanismus

While the specific mechanism of action for “(Z)-6-ethoxy-2-(4-hydroxybenzylidene)benzofuran-3(2H)-one” is not mentioned in the search results, benzofuran derivatives have been found to inhibit DRAK2, a serine/threonine kinase that plays a key role in a wide variety of cell death signaling pathways . Inhibition of DRAK2 has been found to efficiently protect islet β-cells from apoptosis .

Zukünftige Richtungen

Benzofuran derivatives, including “(Z)-6-ethoxy-2-(4-hydroxybenzylidene)benzofuran-3(2H)-one”, have potential applications in many aspects due to their biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on exploring their potential therapeutic uses and developing novel methods for their synthesis .

Eigenschaften

IUPAC Name |

(2Z)-6-ethoxy-2-[(4-hydroxyphenyl)methylidene]-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-2-20-13-7-8-14-15(10-13)21-16(17(14)19)9-11-3-5-12(18)6-4-11/h3-10,18H,2H2,1H3/b16-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDIVNMEJBXNPP-SXGWCWSVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)O)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2585515.png)

![2-[(4-Bromophenoxy)methyl]-5-(difluoromethyl)furan](/img/structure/B2585517.png)

![3-[2-(3,4-Difluorophenoxy)phenyl]acrylic acid](/img/structure/B2585521.png)

![N-(3,4-dichlorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2585532.png)

![N-(4-(dimethylamino)phenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2585534.png)

![5-Fluoro-4-(4-methoxyphenyl)-6-[4-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B2585537.png)